1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(2-methoxyphenyl)ethanone 1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(2-methoxyphenyl)ethanone
Brand Name: Vulcanchem
CAS No.: 1705128-26-2
VCID: VC4436978
InChI: InChI=1S/C20H25N3O3/c1-25-17-7-3-2-6-16(17)12-19(24)23-10-4-5-14(13-23)11-18-21-20(22-26-18)15-8-9-15/h2-3,6-7,14-15H,4-5,8-13H2,1H3
SMILES: COC1=CC=CC=C1CC(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4
Molecular Formula: C20H25N3O3
Molecular Weight: 355.438

1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(2-methoxyphenyl)ethanone

CAS No.: 1705128-26-2

Cat. No.: VC4436978

Molecular Formula: C20H25N3O3

Molecular Weight: 355.438

* For research use only. Not for human or veterinary use.

1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(2-methoxyphenyl)ethanone - 1705128-26-2

Specification

CAS No. 1705128-26-2
Molecular Formula C20H25N3O3
Molecular Weight 355.438
IUPAC Name 1-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-2-(2-methoxyphenyl)ethanone
Standard InChI InChI=1S/C20H25N3O3/c1-25-17-7-3-2-6-16(17)12-19(24)23-10-4-5-14(13-23)11-18-21-20(22-26-18)15-8-9-15/h2-3,6-7,14-15H,4-5,8-13H2,1H3
Standard InChI Key RZBCDEPEFQFPOT-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1CC(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4

Introduction

Chemical Identity and Nomenclature

Systematic Nomenclature

The IUPAC name, 1-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-2-(2-methoxyphenyl)ethanone, reflects its three primary components:

  • A piperidine ring (1-azacyclohexane) at position 1.

  • A 3-cyclopropyl-1,2,4-oxadiazole group attached via a methyl linker to the piperidine’s third carbon.

  • A 2-methoxyphenyl ethanone moiety at position 2 .

Molecular Identifiers

Key identifiers include:

PropertyValueSource
CAS Registry Number1705128-26-2
SMILESCOC1=CC=CC=C1CC(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4
InChIKeyRZBCDEPEFQFPOT-UHFFFAOYSA-N
Molecular FormulaC20H25N3O3\text{C}_{20}\text{H}_{25}\text{N}_{3}\text{O}_{3}
Molecular Weight355.44 g/mol

The compound’s XLogP3-AA (partition coefficient) is computed as 3.2, indicating moderate lipophilicity .

Synthesis and Structural Elucidation

Structural Features

The compound’s architecture combines three pharmacophoric elements:

  • Piperidine Ring: Enhances bioavailability and membrane permeability due to its basic nitrogen .

  • 1,2,4-Oxadiazole: Acts as a bioisostere for ester or amide groups, improving metabolic stability.

  • 2-Methoxyphenyl Group: Contributes to π-π stacking interactions with aromatic residues in target proteins.

Computational models predict a planar oxadiazole ring (bond angle: 120°) and a chair conformation for the piperidine moiety .

Physicochemical Properties

Computed Properties

PropertyValueMethod/Source
Hydrogen Bond Donors0PubChem
Hydrogen Bond Acceptors6PubChem
Rotatable Bonds5PubChem
Topological Polar Surface Area64.7 ŲPubChem
SolubilityLow (logS ≈ -4.2)Estimated

The compound’s low solubility may necessitate formulation with co-solvents (e.g., PEG 400) for in vivo studies.

Research Gaps and Future Directions

Despite its promising scaffold, experimental data on this specific compound remain limited. Priority areas for investigation include:

  • In Vitro Screening: Profiling against kinase panels and microbial strains.

  • ADMET Studies: Assessing metabolic stability (e.g., CYP450 interactions) and toxicity.

  • Structural Optimization: Modifying the methoxy group to enhance solubility or target affinity.

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